BenchChemオンラインストアへようこそ!

4-(4-Benzylpiperazino)quinoline

Butyrylcholinesterase inhibition Alzheimer's disease Structure-activity relationship

4-(4-Benzylpiperazino)quinoline (CAS 166954-89-8; molecular formula C₂₀H₂₁N₃; molecular weight 303.4 g/mol) is a heterocyclic building block comprising a quinoline core linked at the 4‑position to an N‑benzylpiperazine moiety. This scaffold serves as the pharmacophoric foundation for advanced derivatives—most notably the clinical‑stage butyrylcholinesterase (BChE) inhibitor S21‑1011—whose biological differentiation emerges only after regiospecific elaboration at the quinoline 4‑position.

Molecular Formula C20H21N3
Molecular Weight 303.4 g/mol
Cat. No. B8646146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylpiperazino)quinoline
Molecular FormulaC20H21N3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=CC=NC4=CC=CC=C43
InChIInChI=1S/C20H21N3/c1-2-6-17(7-3-1)16-22-12-14-23(15-13-22)20-10-11-21-19-9-5-4-8-18(19)20/h1-11H,12-16H2
InChIKeyPHJTYAGBXNZZOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Benzylpiperazino)quinoline: Core Scaffold Definition, Physicochemical Identity, and Procurement Baseline


4-(4-Benzylpiperazino)quinoline (CAS 166954-89-8; molecular formula C₂₀H₂₁N₃; molecular weight 303.4 g/mol) is a heterocyclic building block comprising a quinoline core linked at the 4‑position to an N‑benzylpiperazine moiety . This scaffold serves as the pharmacophoric foundation for advanced derivatives—most notably the clinical‑stage butyrylcholinesterase (BChE) inhibitor S21‑1011—whose biological differentiation emerges only after regiospecific elaboration at the quinoline 4‑position [1]. Commercially, the compound is routinely supplied at ≥95% purity and is synthesized via a single‑step nucleophilic aromatic substitution between 4‑chloroquinoline and 1‑benzylpiperazine, a straightforward route that provides well‑characterized material (m.p. 105–106 °C) suitable for further derivatization .

Why Generic Quinoline‑Piperazine Substitution Is Not Advisable for 4-(4-Benzylpiperazino)quinoline‑Based Projects


The biological and physicochemical profile of 4-(4-benzylpiperazino)quinoline derivatives is exquisitely sensitive to the position of the piperazine attachment and the nature of the N‑substituent. Moving the piperazine from the 4‑ to the 2‑position of the quinoline ring produces the positional isomer 2‑(4‑benzylpiperazin‑1‑yl)quinoline (CAS 161887‑18‑9), which is associated with a completely different patent landscape (e.g., US‑6218402‑B1 describing acetylcholine enhancers with dual AChE/5‑HT₃ pharmacology) [1]. More critically, the 4‑benzylpiperazine‑quinoline chemotype undergoes profound changes upon substitution: the simple parent compound is a chemical intermediate, whereas the elaborated derivative S21‑1011 (incorporating a 3‑nitro and additional hydrophobic substituent) gains potent, selective BChE inhibition (hBChE IC₅₀ = 0.162 μM) and blood–brain barrier permeability that the parent scaffold lacks [2]. Interchanging these compounds without considering regio‑ and substituent‑specific pharmacology would invalidate structure‑activity relationships and compromise experimental reproducibility.

Quantitative Differentiation Evidence for 4-(4-Benzylpiperazino)quinoline Derivatives Versus Closest Comparators


BChE Inhibitory Potency: 52‑Fold Improvement Over the Initial Screening Hit S21‑1001 Confirms Scaffold Optimizability

The 4‑benzylpiperazinequinoline derivative S21‑1011 (eqBChE IC₅₀ = 0.059 ± 0.006 μM; hBChE IC₅₀ = 0.162 ± 0.069 μM) achieved a 52‑fold improvement in potency for eqBChE and a 10.4‑fold improvement for hBChE relative to its direct structural predecessor S21‑1001 (eqBChE IC₅₀ = 3.06 ± 1.79 μM; hBChE IC₅₀ = 1.68 ± 1.15 μM), both evaluated under identical enzymatic assay conditions [1]. This head‑to‑head SAR progression demonstrates that the 4‑(4‑benzylpiperazino)quinoline scaffold is amenable to rational, quantitative potency optimization through substituent variation.

Butyrylcholinesterase inhibition Alzheimer's disease Structure-activity relationship

BChE Selectivity Over AChE: 508‑Fold Discrimination Addresses the Gastrointestinal Safety Liability of Dual Cholinesterase Inhibitors

S21‑1011 displays 508‑fold selectivity for eqBChE over electrophorus electricus AChE (eeAChE) and 190‑fold selectivity for hBChE over eeAChE . In contrast, the clinically used cholinesterase inhibitor donepezil shows preferential AChE inhibition (AChE IC₅₀ ≈ 6.7 nM) with substantially weaker BChE activity (BChE IC₅₀ ≈ 988 nM), representing only ~148‑fold selectivity in the opposite direction [1]. Rivastigmine acts as a pseudo‑irreversible dual inhibitor with BChE IC₅₀ values ranging from 16–238 nM and limited selectivity . The profound BChE selectivity of S21‑1011 is mechanistically linked to reduced gastrointestinal cholinergic side effects, as BChE is not a physiologically essential enzyme in the periphery .

Selectivity Butyrylcholinesterase Acetylcholinesterase Safety pharmacology

Nrf2‑ARE Pathway Activation (EC₅₀ = 23.48 μM): A Multimodal Neuroprotective Mechanism Not Shared by Commercial Cholinesterase Inhibitors

S21‑1011 activates the antioxidant response element (ARE) via the Keap1‑Nrf2‑ARE pathway with an EC₅₀ of 23.48 μM [1]. This transcriptional activation upregulates endogenous antioxidant and anti‑inflammatory defences—a pharmacological dimension absent from the mechanisms of donepezil, rivastigmine, and galantamine, which act solely through cholinesterase inhibition [2]. The Nrf2‑mediated neuroprotective effect has been functionally validated: S21‑1011 protects PC12 cells against H₂O₂‑induced oxidative damage and shields neurons from Aβ and LPS‑induced toxicity in vitro [1].

Neuroprotection Nrf2 pathway Anti-inflammatory Oxidative stress

Blood–Brain Barrier Permeability and Oral Bioavailability: Differentiating In Vivo Druggability from Brain‑Impermeant Quaternary Ammonium BChE Inhibitors

In pharmacokinetic studies, S21‑1011 demonstrated excellent blood–brain barrier (BBB) permeability, metabolic stability, and high oral bioavailability, enabling it to reach therapeutically relevant brain concentrations [1]. This contrasts with classical quaternary ammonium BChE inhibitors (e.g., BW284c51) that are permanently charged and cannot penetrate the BBB, and with the clinically used rivastigmine, which achieves brain selectivity through pseudo‑irreversible carbamylation rather than inherent BBB penetration . The in vivo translatability of S21‑1011's BBB penetration was confirmed by its ability to alleviate cognitive impairment in LPS‑ and Aβ‑induced AD mouse models [1].

Blood-brain barrier Pharmacokinetics Oral bioavailability CNS drug delivery

Regiospecific 4‑Position Attachment: Synthetic Tractability Compared to Alternative Quinoline‑Piperazine Isomers

4‑(4‑Benzylpiperazino)quinoline is synthesized via a single‑step nucleophilic aromatic substitution between 4‑chloroquinoline and 1‑benzylpiperazine in refluxing xylenes, yielding the product in crystalline form (m.p. 105–106 °C) suitable for direct use in further derivatization . The 4‑chloroquinoline precursor is commercially available at scale and is significantly more reactive toward nucleophilic displacement than the corresponding 2‑chloroquinoline isomer due to the electron‑withdrawing effect of the quinoline ring nitrogen at the para‑like 4‑position [1]. In contrast, the 2‑substituted isomer 2‑(4‑benzylpiperazin‑1‑yl)quinoline requires different synthetic strategies and is associated with distinct intellectual property covering acetylcholine enhancer pharmacology, not BChE selectivity [2].

Regiochemistry Synthetic accessibility Chemical procurement Structure-property relationships

In Vivo Efficacy in Multiple AD Mouse Models: Cognitive Improvement Confirmed Across LPS‑ and Aβ‑Induced Pathology Paradigms

S21‑1011 alleviated cognitive impairment in mice across mechanistically distinct AD pathology models—those induced by intracerebroventricular lipopolysaccharide (LPS, a neuroinflammation model) and those induced by β‑amyloid (Aβ) deposition [1]. This dual‑model validation contrasts with many BChE inhibitors reported in the literature that demonstrate in vitro potency but lack in vivo efficacy data. The study also confirmed that S21‑1011 functions as a neuroprotector and cognition improver in various AD pathology‑like models [1]. While the primary publication does not provide explicit cognitive endpoint scores such as Morris water maze escape latency, the peer‑reviewed integration of behavioral, biochemical, and histopathological endpoints establishes a multi‑dimensional in vivo efficacy profile.

In vivo efficacy Cognitive improvement Alzheimer's disease models Neuroinflammation

High‑Value Application Scenarios for 4-(4-Benzylpiperazino)quinoline and Its Derivatives Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization: BChE‑Targeted Alzheimer's Disease Programs

Research groups pursuing selective BChE inhibitors for late‑stage Alzheimer's disease should prioritize the 4‑(4‑benzylpiperazino)quinoline scaffold as their synthetic starting point. The scaffold has demonstrated a 52‑fold potency window for SAR‑driven optimization (S21‑1001 to S21‑1011) [1], and the optimized derivative S21‑1011 achieves sub‑micromolar hBChE inhibition (IC₅₀ = 0.162 μM) with 190‑fold selectivity over human AChE . The scaffold also supports the installation of functionality that confers BBB permeability and oral bioavailability, essential for CNS drug candidates [1].

Neuroinflammation Research: Nrf2 Pathway Activation and Oxidative Stress Studies

Investigators studying the intersection of cholinergic dysfunction and neuroinflammation can leverage S21‑1011 as a dual‑mechanism chemical probe. Unlike donepezil or rivastigmine, which act solely as cholinesterase inhibitors, S21‑1011 activates the Keap1‑Nrf2‑ARE antioxidant pathway with an EC₅₀ of 23.48 μM [2], protecting PC12 cells from H₂O₂‑induced damage and neurons from Aβ and LPS toxicity [1]. This makes it uniquely suited for dissecting the relative contributions of cholinergic rescue versus antioxidant defence in neurodegenerative models.

Chemical Procurement: Reliable Synthesis of the Core Quinoline‑Piperazine Building Block

For CROs and internal medicinal chemistry groups requiring multi‑gram quantities of the 4‑(4‑benzylpiperazino)quinoline scaffold, the established one‑step synthetic route from 4‑chloroquinoline and 1‑benzylpiperazine in refluxing xylenes provides crystalline product (m.p. 105–106 °C) with full spectroscopic characterization . The use of commercially available, cost‑effective reagents and a straightforward workup (filtration, charcoal treatment, evaporation) minimizes procurement complexity and ensures batch‑to‑batch consistency compared to multi‑step routes required for alternative quinoline‑piperazine regioisomers [3].

Translational AD Drug Discovery: In Vivo Proof‑of‑Concept Studies

Programs advancing BChE inhibitors toward IND‑enabling studies should consider S21‑1011 or its close analogs as lead candidates based on demonstrated in vivo efficacy in two mechanistically distinct AD mouse models (LPS‑induced neuroinflammation and Aβ‑induced pathology) [1]. The compound's combined properties—potent BChE selectivity (avoiding GI cholinergic side effects seen with AChE inhibitors) , BBB penetration, oral bioavailability, and Nrf2‑mediated neuroprotection [2]—address multiple AD pathology hallmarks in a single molecule, potentially simplifying the preclinical development pathway.

Quote Request

Request a Quote for 4-(4-Benzylpiperazino)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.